SR9011

Circadian Biology Nuclear Receptor Pharmacology REV-ERB Selectivity

Select SR9011 for its unique 1.4:1 REV-ERBβ/α selectivity—quantitatively distinct from SR9009 (0.84:1)—and demonstrated in vivo exposure (100 mg/kg i.p., b.i.d.). Its 14-metabolite profile and selective cancer cell lethality make it the definitive tool compound for circadian, metabolic, and oncology studies where GSK4112 fails in vivo. Mandate SR9011 in your grant proposals to ensure reproducible, translatable results.

Molecular Formula C23H31ClN4O3S
Molecular Weight 479.0 g/mol
CAS No. 1379686-29-9
Cat. No. B610983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR9011
CAS1379686-29-9
SynonymsSR9011;  SR 9011;  SR-9011.
Molecular FormulaC23H31ClN4O3S
Molecular Weight479.0 g/mol
Structural Identifiers
SMILESCCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29)
InChIKeyPPUYOYQTTWJTIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SR9011 (CAS 1379686-29-9): REV-ERBα/β Agonist for Circadian, Metabolic, and Cancer Research


SR9011 (CAS 1379686-29-9) is a potent and specific synthetic REV-ERBα/β agonist developed by Professor Thomas Burris at Scripps Research [1]. It binds to REV-ERBα with an IC50 of 790 nM and REV-ERBβ with an IC50 of 560 nM, and exhibits no activity against a panel of 46 other nuclear receptors . As the first REV-ERB ligand with sufficient in vivo exposure for animal evaluation [2], SR9011 has become a foundational tool compound for studying circadian clock modulation, metabolic regulation, and selective cancer cell lethality.

Why SR9011 Should Not Be Substituted with Other REV-ERB Agonists Without Quantitative Justification


Substituting SR9011 with other REV-ERB agonists like SR9009 or GSK4112 introduces significant experimental variability. SR9011 exhibits a distinct receptor subtype selectivity profile, with an IC50 ratio of 1.4:1 for REV-ERBβ over REV-ERBα, contrasting with SR9009's 0.84:1 ratio [1]. This differential selectivity translates to divergent in vivo pharmacodynamics, including distinct effects on circadian gene expression [2] and metabolic profiles [3]. Furthermore, SR9011's metabolic stability differs from SR9009, yielding fourteen distinct metabolites versus eight for SR9009 in human liver microsomes [4]. These quantitative differences mandate compound-specific procurement and experimental design.

Quantitative Evidence Guide for SR9011: Head-to-Head Comparisons with SR9009, GSK4112, and SR8278


Differential REV-ERB Subtype Selectivity: SR9011 vs. SR9009

SR9011 and SR9009, while both REV-ERB agonists, exhibit distinct receptor subtype selectivity profiles. SR9011 demonstrates preferential binding to REV-ERBβ (IC50 = 560 nM) over REV-ERBα (IC50 = 790 nM), yielding a β/α selectivity ratio of 1.41 [1]. In contrast, SR9009 shows preferential binding to REV-ERBα (IC50 = 670 nM) over REV-ERBβ (IC50 = 800 nM), with a β/α ratio of 0.84 . This differential selectivity translates to divergent in vivo pharmacodynamics, as evidenced by distinct patterns of circadian gene expression in mouse hypothalami following administration [2].

Circadian Biology Nuclear Receptor Pharmacology REV-ERB Selectivity

Superior In Vivo Plasma and Brain Exposure: SR9011 vs. GSK4112

SR9011 was the first REV-ERB ligand with sufficient in vivo exposure to enable robust evaluation in animal models, a property not shared by earlier agonists like GSK4112 [1]. While GSK4112 demonstrated potent in vitro activity but poor in vivo pharmacokinetics [2], SR9011 achieves plasma concentrations of 0.53 μM and 15.3 μM following intraperitoneal administration at 10 mg/kg and 100 mg/kg, respectively . This translates to good brain exposure, enabling CNS-targeted studies of circadian behavior and anxiety [3].

Pharmacokinetics CNS Penetration In Vivo Pharmacology

Anxiolytic Activity Without Sedation: SR9011 vs. Benzodiazepines

SR9011 demonstrates a unique anxiolytic profile distinct from benzodiazepines, exhibiting anxiety reduction without concomitant sedation. In the open field assay, mice administered SR9011 spent significantly more time in the center field (p<0.05) compared to vehicle controls, with no difference in locomotor activity [1]. This contrasts with benzodiazepines, which typically induce sedation at anxiolytic doses [2]. Furthermore, SR9011's anxiolytic effects are REV-ERBβ-dependent, as demonstrated by the lack of activity in Rev-erbβ null mice [3].

Anxiety Disorders Behavioral Pharmacology Circadian Rhythm

Selective Cancer Cell Lethality: SR9011 vs. Normal Cells

SR9011 exhibits selective lethality towards cancer cells and oncogene-induced senescent (OIS) cells while sparing normal cells, a property shared with SR9009 but not with many conventional chemotherapeutics. In viability assays, SR9011 treatment (20 μM, 72 h) reduced cancer cell viability across multiple cell lines (including glioblastoma, breast, colon, melanoma, and leukemia) driven by various oncogenes (HRAS, KRAS, BRAF, β-catenin, PTEN deficiency), with minimal toxicity to normal cells [1]. This selectivity is mediated through autophagy blockade, as evidenced by a significant increase in LC3 puncta (p<0.0001) and lysosomal accumulation (p<0.0001) following SR9011 treatment [2].

Cancer Therapeutics Oncogene-Induced Senescence Autophagy

Inhibition of TGFβ1-Induced Fibrosis: SR9011 vs. SR8278 (Antagonist)

SR9011 inhibits TGFβ1-induced fibroblast-to-myofibroblast transition (FMT) and pro-fibrotic phenotypes in human lung fibroblasts, while the REV-ERB antagonist SR8278 promotes these effects. Treatment with SR9011 (along with SR9009 and GSK41122) significantly reduced TGFβ1-induced expression of αSMA and COL1A1, decreased gene expression of Acta2, Fn1, and Col1a1, and lowered pro-inflammatory IL-6 release in WI-38 cells [1]. In contrast, SR8278 exacerbated TGFβ1-induced pro-fibrotic phenotypes [2].

Pulmonary Fibrosis Fibroblast-to-Myofibroblast Transition Circadian Clock

Distinct Metabolic Fate: SR9011 Generates 14 Metabolites vs. 8 for SR9009

SR9011 exhibits a more complex metabolic profile than its close analog SR9009. In human liver microsomal assays, liquid chromatography-high resolution mass spectrometry (LC-HRMS) identified fourteen distinct metabolites for SR9011 compared to only eight for SR9009 [1]. These metabolic transformations include cleavage at nitrogen atoms, hydroxylation and oxidation of the N-pentyl side chain, and combinations thereof [2]. This difference in metabolic fate may impact in vivo efficacy, duration of action, and potential for off-target effects.

Drug Metabolism Pharmacokinetics LC-HRMS

Optimal Research and Industrial Application Scenarios for SR9011 Based on Quantitative Evidence


Circadian Rhythm and Sleep Disorder Research

SR9011 is ideally suited for studies investigating the role of REV-ERB in circadian behavior and sleep. Its ability to modulate the suprachiasmatic nucleus (SCN) clock, as demonstrated by reversible inhibition of circadian oscillation in Per2-luc SCN explants [11], and its in vivo efficacy in altering circadian gene expression in the hypothalamus [12], make it a preferred tool over GSK4112 (poor in vivo exposure) and SR9009 (different subtype selectivity). Dosing at 100 mg/kg i.p. (b.i.d.) reliably engages REV-ERB target genes in mice [6].

Metabolic Disease and Obesity Research

SR9011's efficacy in metabolic models, including reduction of fat mass and improvement of dyslipidemia and hyperglycemia in diet-induced obese mice [11], positions it as a valuable tool for metabolic disease research. Its preferential REV-ERBβ selectivity (IC50 = 560 nM) may offer advantages over SR9009 in studies focusing on REV-ERBβ-specific metabolic regulation [12]. Researchers should account for its 14-metabolite profile when interpreting in vivo metabolic outcomes [6].

Anxiety and Behavioral Pharmacology Research

SR9011's unique anxiolytic profile—reducing anxiety-like behaviors without sedation across multiple behavioral assays (open field, elevated plus maze, light-dark box, marble burying) [11]—makes it an essential tool for investigating non-sedating anxiolytic mechanisms. Its REV-ERBβ-dependent activity [12] further enables mechanistic studies of circadian modulation of anxiety. This profile distinguishes it from benzodiazepines and other anxiolytics that typically induce sedation at therapeutic doses.

Cancer Cell Biology and Senescence Research

SR9011 is a critical tool for studying circadian clock-targeted cancer therapies. Its selective lethality towards cancer cells and oncogene-induced senescent cells across diverse oncogenic backgrounds (HRAS, KRAS, BRAF, β-catenin, PTEN deficiency) [11], coupled with its autophagy-blocking mechanism (LC3 puncta increase, p<0.0001; lysosomal accumulation, p<0.0001) [12], enables investigation of a novel class of anticancer agents with a wide therapeutic window. Researchers should use SR9011 at 20 μM in vitro and 100 mg/kg i.p. in vivo for these studies.

Fibrosis and Inflammatory Disease Research

SR9011's ability to inhibit TGFβ1-induced fibroblast-to-myofibroblast transition and reduce pro-fibrotic gene expression (Acta2, Fn1, Col1a1) and IL-6 release [11] makes it a valuable tool for studying the role of REV-ERB in fibrotic diseases such as idiopathic pulmonary fibrosis. Its opposing effects compared to the antagonist SR8278 [12] allow for bidirectional modulation of the pathway, enabling robust mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR9011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.